(1-Methylpiperidin-4-YL)acetaldehyde

Description

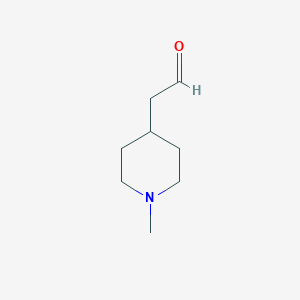

Structure

3D Structure

Properties

IUPAC Name |

2-(1-methylpiperidin-4-yl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-9-5-2-8(3-6-9)4-7-10/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLBGFQHGJXQUKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70616672 | |

| Record name | (1-Methylpiperidin-4-yl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70616672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10333-64-9 | |

| Record name | (1-Methylpiperidin-4-yl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70616672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (1-Methylpiperidin-4-YL)acetaldehyde

This technical guide provides a comprehensive overview of the known chemical and physical properties of (1-Methylpiperidin-4-YL)acetaldehyde, a heterocyclic building block of interest to researchers and professionals in drug development. Due to the limited availability of experimentally derived data for this specific compound, this guide combines information from computational models and data on analogous structures to offer a thorough profile.

Chemical and Physical Properties

This compound, with the CAS number 10333-64-9, is a solid organic compound. It is recognized as a useful intermediate in the synthesis of potent and selective agonists for the 5-HT1D receptor, which have applications as antipsychotics.[1]

Identifiers and Structure

| Identifier | Value |

| IUPAC Name | 2-(1-methylpiperidin-4-yl)acetaldehyde[2] |

| CAS Number | 10333-64-9[2] |

| Molecular Formula | C₈H₁₅NO[2] |

| Molecular Weight | 141.21 g/mol |

| Canonical SMILES | CN1CCC(CC1)CC=O[2] |

| InChI Key | RLBGFQHGJXQUKY-UHFFFAOYSA-N |

| Synonyms | (1-Methyl-piperidin-4-yl)-acetaldehyde, 1-Methyl-4-piperidineacetaldehyde, 2-(1-Methyl-4-piperidinyl)acetaldehyde[1][2] |

Computed Physicochemical Properties

| Property | Value (Computed) |

| XLogP3 | 0.4[2] |

| Hydrogen Bond Donor Count | 0[2] |

| Hydrogen Bond Acceptor Count | 2[2] |

| Rotatable Bond Count | 2[2] |

| Exact Mass | 141.115364102 Da[2] |

| Topological Polar Surface Area | 20.3 Ų[2] |

| Heavy Atom Count | 10[2] |

| Complexity | 106[2] |

Reactivity and Stability

The reactivity of this compound is primarily dictated by the aldehyde functional group and the tertiary amine within the piperidine ring.

-

Aldehyde Group: The aldehyde moiety is susceptible to nucleophilic attack and can participate in a variety of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and the formation of imines or enamines with primary or secondary amines, respectively.[3][4] It can also undergo condensation reactions.

-

N-Methylpiperidine Moiety: The tertiary amine of the piperidine ring imparts basic properties to the molecule.[5] The N-methylpiperidine structure is generally stable; however, like other amines, it can be susceptible to oxidation under harsh conditions.[5] The equatorial conformation of the N-methyl group is significantly more stable than the axial conformation.[6]

Biological Activity and Signaling Pathways

This compound serves as a key intermediate in the synthesis of agonists for the serotonin 5-HT1D and 5-HT1F receptors.[1] These receptors are G-protein coupled receptors (GPCRs) predominantly found in the central nervous system.[7][8] Their activation is implicated in the modulation of neurotransmitter release and has been a target for the treatment of migraines and other neurological conditions.[7]

The signaling pathway for 5-HT1D and 5-HT1F receptors typically involves coupling to inhibitory G-proteins of the Gαi/o family.[9] Upon agonist binding, the receptor activates the G-protein, leading to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of the second messenger cyclic AMP (cAMP).[9][10]

Experimental Protocols

Due to the lack of specific published experimental data for this compound, the following sections provide representative protocols for its synthesis and characterization based on standard organic chemistry techniques and procedures for analogous compounds.

Representative Synthesis

A common route to synthesize aldehydes is through the oxidation of primary alcohols. Therefore, a plausible synthesis for this compound would involve the oxidation of 2-(1-methylpiperidin-4-yl)ethanol.

Workflow for the Synthesis of this compound

Methodology:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(1-methylpiperidin-4-yl)ethanol in a suitable anhydrous solvent such as dichloromethane (DCM).

-

Oxidation: Cool the solution to the appropriate temperature (e.g., -78 °C for Swern oxidation). Slowly add the oxidizing agent (e.g., activated DMSO and oxalyl chloride for Swern oxidation, or Dess-Martin periodinane).

-

Reaction Monitoring: Stir the reaction mixture at the specified temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Quenching: Once the starting material is consumed, quench the reaction by adding a suitable reagent (e.g., triethylamine for Swern oxidation, or a saturated solution of sodium thiosulfate for Dess-Martin oxidation).

-

Workup: Allow the reaction mixture to warm to room temperature. Add water and separate the organic layer. Extract the aqueous layer with the organic solvent.

-

Purification: Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

Characterization Methods

While specific spectra for this compound are not available, the following are the standard techniques that would be used for its characterization, along with the expected observations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a singlet for the N-methyl group, multiplets for the piperidine ring protons, a doublet for the methylene protons adjacent to the aldehyde, and a triplet for the aldehyde proton.

-

¹³C NMR: Expected signals would include a peak for the carbonyl carbon of the aldehyde, peaks for the carbons of the piperidine ring, and a peak for the N-methyl carbon.

-

-

Infrared (IR) Spectroscopy:

-

A strong characteristic absorption band for the C=O stretch of the aldehyde would be expected around 1720-1740 cm⁻¹.

-

C-H stretching frequencies for the alkyl groups would be observed around 2850-3000 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (141.21 g/mol ).

-

Fragmentation patterns would likely involve the loss of the aldehyde group and fragmentation of the piperidine ring.

-

Safety and Handling

This compound is classified as acutely toxic if swallowed.[2]

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed[2] |

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be stored in a cool, dry place.[11]

Conclusion

This compound is a valuable chemical intermediate, particularly in the synthesis of neurologically active compounds targeting the serotonin system. While comprehensive experimental data on its physicochemical properties are scarce, this guide provides a detailed overview based on available computed data and the established chemistry of its constituent functional groups. The provided representative experimental protocols and expected characterization data serve as a practical resource for researchers working with this compound. As with any chemical, appropriate safety measures should be strictly followed during its handling and use.

References

- 1. (1-Methyl-piperidin-4-yl)-acetaldehyde | 10333-64-9 [chemicalbook.com]

- 2. This compound | C8H15NO | CID 21666286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Enamines from Aldehydes and Ketones with Secondary Amines - Chemistry Steps [chemistrysteps.com]

- 5. biosynce.com [biosynce.com]

- 6. Piperidine - Wikipedia [en.wikipedia.org]

- 7. What are 5-HT1D receptor modulators and how do they work? [synapse.patsnap.com]

- 8. 5-HT1D receptor - Wikipedia [en.wikipedia.org]

- 9. Differential coupling of 5-HT1 receptors to G proteins of the Gi family - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Signalling pathways activated by 5-HT(1B)/5-HT(1D) receptors in native smooth muscle and primary cultures of rabbit renal artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 10333-64-9 this compound AKSci 0804AA [aksci.com]

Technical Whitepaper: (1-Methylpiperidin-4-YL)acetaldehyde (CAS 10333-64-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of (1-Methylpiperidin-4-YL)acetaldehyde, CAS number 10333-64-9. It is a key intermediate in the synthesis of potent and selective 5-HT1D receptor agonists, which have applications as antipsychotics, and more recently, in the development of 5-HT1F receptor agonists for the treatment of migraine.[1] This guide details its chemical and physical properties, outlines a probable synthetic route with a detailed experimental protocol, and discusses its role in medicinal chemistry. While direct biological activity data for this compound is limited, its significance as a building block in pharmaceutical synthesis is well-established.

Chemical and Physical Properties

This compound is a heterocyclic organic compound.[1] Quantitative data for this compound is summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 10333-64-9 | PubChem |

| Molecular Formula | C₈H₁₅NO | PubChem[2] |

| Molecular Weight | 141.21 g/mol | PubChem[2] |

| IUPAC Name | 2-(1-methylpiperidin-4-yl)acetaldehyde | PubChem[2] |

| Boiling Point | 202.179 °C at 760 mmHg (Computed) | MOLBASE |

| Density | 0.927 g/cm³ (Computed) | MOLBASE |

| Flash Point | 64.192 °C (Computed) | MOLBASE |

| Refractive Index | 1.449 (Computed) | MOLBASE |

| Vapor Pressure | 0.296 mmHg at 25°C (Computed) | MOLBASE |

| Purity (Typical) | ≥95% | AKSci |

| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |

| Rotatable Bond Count | 2 | PubChem[2] |

| Topological Polar Surface Area | 20.3 Ų | PubChem[2] |

Synthesis

A highly probable and widely applicable method for the synthesis of this compound is the oxidation of the corresponding primary alcohol, 2-(1-methylpiperidin-4-yl)ethanol. The Swern oxidation is a well-established and mild method for this transformation.

Synthesis of Precursor: 2-(1-methylpiperidin-4-yl)ethanol

The precursor alcohol can be synthesized via the reduction of a corresponding carboxylic acid ester, such as ethyl 1-methylpiperidine-4-acetate.

Experimental Protocol: Reduction of Ethyl 1-methylpiperidine-4-acetate

-

Reaction Setup: A solution of ethyl 1-methylpiperidine-4-acetate in a suitable anhydrous ether solvent (e.g., diethyl ether or THF) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reduction: The solution is cooled to 0°C in an ice bath. A reducing agent, such as lithium aluminum hydride (LiAlH₄), is added portion-wise.

-

Reaction Monitoring: The reaction is stirred at room temperature for several hours. Progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of water, followed by a solution of sodium hydroxide.

-

Isolation: The resulting precipitate is removed by filtration, and the organic layer is separated. The aqueous layer is extracted with additional ether. The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield 2-(1-methylpiperidin-4-yl)ethanol.

Oxidation to this compound

Experimental Protocol: Swern Oxidation of 2-(1-methylpiperidin-4-yl)ethanol

This protocol is adapted from standard Swern oxidation procedures.

-

Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, a solution of oxalyl chloride (2 equivalents) in anhydrous dichloromethane (DCM) is cooled to -78°C using a dry ice/acetone bath.

-

Activation of DMSO: Anhydrous dimethyl sulfoxide (DMSO) (3 equivalents) dissolved in anhydrous DCM is added dropwise to the oxalyl chloride solution, maintaining the temperature at -78°C. The mixture is stirred for 15 minutes.

-

Addition of Alcohol: A solution of 2-(1-methylpiperidin-4-yl)ethanol (1 equivalent) in anhydrous DCM is added dropwise to the reaction mixture. The stirring is continued for 30-60 minutes at -78°C.

-

Addition of Base: Triethylamine (5 equivalents) is added dropwise to the flask. The reaction mixture is stirred for another 15 minutes at -78°C and then allowed to warm to room temperature.

-

Quenching and Extraction: Water is added to quench the reaction. The organic layer is separated, and the aqueous layer is extracted with DCM.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Experimental Workflow Diagram

Caption: Synthetic pathway to this compound.

Role in Drug Development

This compound is a crucial building block in the synthesis of selective 5-HT₁F receptor agonists. These agonists are a class of drugs developed for the acute treatment of migraine. The rationale behind their development is to target the neuronal mechanisms of migraine without causing the vasoconstriction associated with earlier triptan medications, which act on 5-HT₁B/₁D receptors.

5-HT₁F Receptor Signaling Pathway

The 5-HT₁F receptor is a G-protein coupled receptor (GPCR). Its activation is primarily linked to the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is believed to modulate neurotransmitter release and inhibit neurogenic inflammation in the trigeminal nervous system, which are key processes in the pathophysiology of migraine.

Signaling Pathway Diagram

Caption: Simplified 5-HT1F receptor signaling pathway.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as Acute Toxicity, Oral (Category 4), carrying the signal word "Warning".[2] The hazard statement is H302: Harmful if swallowed.[2] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are recommended when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable synthetic intermediate with significant applications in the pharmaceutical industry, particularly in the development of novel treatments for migraine. While it is not marketed as a final drug product and its intrinsic biological activity is not extensively documented, its role as a key building block is critical. This guide provides essential technical information to support researchers and drug development professionals in their work with this compound. Further research into more direct and efficient synthetic routes and a deeper characterization of its reactivity and potential biological interactions would be beneficial.

References

(1-Methylpiperidin-4-YL)acetaldehyde: A Comprehensive Technical Guide to Molecular Structure and Conformation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the molecular structure and conformational landscape of (1-Methylpiperidin-4-YL)acetaldehyde, a substituted piperidine derivative of interest in medicinal chemistry. Given the prevalence of the piperidine scaffold in pharmaceuticals, a thorough understanding of its three-dimensional structure is paramount for rational drug design and development. This document synthesizes theoretical principles and data from analogous compounds to predict the conformational behavior of this compound. It details the expected stereoisomers and conformational equilibria, focusing on the chair conformations of the piperidine ring. While specific experimental data for this molecule is not extensively available in public-domain literature, this guide presents established experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling that are critical for such analyses. All quantitative data presented is based on established findings for structurally similar N-methyl-4-substituted piperidines and serves as a predictive framework.

Introduction to the Conformational Analysis of Piperidines

The six-membered nitrogen-containing heterocycle, piperidine, is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals.[1] The conformational preferences of the piperidine ring and the spatial orientation of its substituents are critical determinants of a molecule's biological activity and pharmacokinetic properties. Similar to cyclohexane, piperidine predominantly adopts a chair conformation to minimize torsional and angle strain.[1]

The introduction of substituents on the piperidine ring significantly influences its conformational equilibrium. For 4-substituted piperidines, the equilibrium between the two chair conformers, one with the substituent in an axial position and the other in an equatorial position, is of primary interest. The relative stability of these conformers is governed by steric and electronic factors. Generally, bulky substituents prefer the equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial hydrogens on the ring.

The presence of a methyl group on the nitrogen atom (N-methylation) introduces further complexity. In N-methylpiperidine, the methyl group itself has a conformational preference, which can influence the overall ring conformation.[1]

Molecular Structure of this compound

This compound consists of a piperidine ring with a methyl group attached to the nitrogen atom (position 1) and an acetaldehyde group (-CH₂CHO) at position 4.

Chemical and Physical Properties

A summary of the key computed chemical and physical properties for this compound is provided in Table 1.[2]

| Property | Value |

| Molecular Formula | C₈H₁₅NO |

| IUPAC Name | 2-(1-methylpiperidin-4-yl)acetaldehyde |

| Molecular Weight | 141.21 g/mol |

| XLogP3 | 0.4 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

Table 1: Computed Chemical and Physical Properties of this compound.

Structural Representation

The 2D chemical structure and a 3D representation of the most likely chair conformation of this compound are depicted below.

Conformational Analysis

The conformational landscape of this compound is primarily defined by the chair conformation of the piperidine ring and the orientation of the N-methyl and 4-acetaldehyde substituents.

Chair Conformations

The piperidine ring exists in a dynamic equilibrium between two chair conformers. For this compound, this equilibrium involves the interconversion between a conformer with the 4-acetaldehyde group in an equatorial position and one with it in an axial position.

-

Equatorial Conformer: The acetaldehyde group occupies a position in the "equator" of the ring. This conformation is generally favored for bulky substituents as it minimizes steric hindrance, specifically 1,3-diaxial interactions.

-

Axial Conformer: The acetaldehyde group is positioned perpendicular to the plane of the ring. This conformation can lead to steric clashes with the axial hydrogens at positions 2 and 6 of the piperidine ring.

The N-methyl group also has a preference for the equatorial position to minimize its own steric interactions.[1] Therefore, the most stable conformer is predicted to be the one where both the N-methyl and the 4-acetaldehyde groups are in equatorial or pseudo-equatorial orientations.

The following diagram illustrates the equilibrium between the two primary chair conformers.

References

(1-Methylpiperidin-4-YL)acetaldehyde IUPAC name and synonyms

An In-depth Technical Guide to (1-Methylpiperidin-4-YL)acetaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest in synthetic chemistry and drug discovery. This document details its nomenclature, physicochemical properties, and outlines key experimental protocols for its synthesis and analysis.

IUPAC Name and Synonyms

The compound commonly referred to as this compound has a standardized IUPAC name and is known by several synonyms in commercial and scientific literature.

IUPAC Name: 2-(1-methylpiperidin-4-yl)acetaldehyde.

Synonyms: A variety of synonyms are used to identify this compound, including:

-

This compound

-

1-methyl-4-piperidineacetaldehyde

-

2-(1-methyl-4-piperidinyl)acetaldehyde

-

4-Piperidineacetaldehyde, 1-methyl-

-

2-(1-methyl-4-piperidyl)ethanal

-

N-Methyl-4-piperidine acetaldehyde

-

1-methyl-4-(formylmethyl)piperidine

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties for 2-(1-methylpiperidin-4-yl)acetaldehyde is presented in Table 1. This data is essential for understanding its behavior in chemical reactions and biological systems.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₅NO | |

| Molecular Weight | 141.21 g/mol | [1] |

| Exact Mass | 141.115364102 Da | |

| Physical Form | Solid | [1] |

| XLogP3-AA | 0.4 | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 2 | |

| Topological Polar Surface Area | 20.3 Ų | |

| CAS Number | 10333-64-9 | |

| InChI Key | RLBGFQHGJXQUKY-UHFFFAOYSA-N | [1] |

| SMILES | CN1CCC(CC1)CC=O | [1] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of 2-(1-methylpiperidin-4-yl)acetaldehyde are crucial for its application in research and development.

Synthesis Protocol: Swern Oxidation

A common and effective method for synthesizing aldehydes from primary alcohols is the Swern oxidation.[2][3] This reaction utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered organic base like triethylamine (Et₃N).[2] The precursor for this synthesis is 2-(1-methylpiperidin-4-yl)ethanol.

Reaction Scheme:

(Chemical structure of 2-(1-methylpiperidin-4-yl)ethanol) --[1. (COCl)₂, DMSO, CH₂Cl₂ -78 °C; 2. Et₃N]--> (Chemical structure of 2-(1-methylpiperidin-4-yl)acetaldehyde)

Detailed Methodology:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with anhydrous dichloromethane (CH₂Cl₂) and cooled to -78 °C in a dry ice/acetone bath.

-

Activator Addition: A solution of oxalyl chloride (1.2 equivalents) in anhydrous CH₂Cl₂ is added dropwise to a solution of DMSO (2.4 equivalents) in anhydrous CH₂Cl₂, maintaining the temperature at -78 °C. This step should be performed with caution as carbon monoxide and carbon dioxide gases are liberated[4].

-

Alcohol Addition: A solution of 2-(1-methylpiperidin-4-yl)ethanol (1.0 equivalent) in anhydrous CH₂Cl₂ is added dropwise to the reaction mixture over a period of 10-15 minutes, ensuring the temperature remains at -78 °C. The mixture is stirred for an additional 20 minutes[4].

-

Base Addition: Triethylamine (5.0 equivalents) is added dropwise to the flask. The reaction mixture is stirred for another 10 minutes at -78 °C and then allowed to warm to room temperature[4].

-

Workup and Purification: The reaction is quenched with water. The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The resulting crude product can be purified by flash chromatography on silica gel to yield pure 2-(1-methylpiperidin-4-yl)acetaldehyde.

Analytical Protocol: Headspace GC-MS

The identification and quantification of the volatile 2-(1-methylpiperidin-4-yl)acetaldehyde can be reliably achieved using headspace gas chromatography coupled with mass spectrometry (HS-GC-MS). This technique is highly sensitive for volatile analytes in complex matrices[5][6][7][8].

Methodology:

-

Sample Preparation: A known quantity of the sample containing 2-(1-methylpiperidin-4-yl)acetaldehyde is dissolved in a suitable solvent and placed in a headspace vial. An internal standard (e.g., toluene or a deuterated analog) is added for accurate quantification. The vial is sealed tightly with a crimp cap[7].

-

Incubation: The vial is heated in the headspace autosampler oven at a controlled temperature (e.g., 60-80 °C) for a specific duration to allow the volatile aldehyde to partition into the gas phase above the sample[6].

-

GC-MS Analysis:

-

Injection: A sample of the headspace gas is automatically injected into the GC-MS system.

-

Gas Chromatography: The analyte is separated from other volatile components on a suitable capillary column (e.g., DB-WAX). The oven temperature is programmed to ensure good separation.

-

Mass Spectrometry: As the compound elutes from the GC column, it is ionized (typically by electron ionization), and the resulting fragments are detected by the mass spectrometer. The mass spectrum will show a characteristic fragmentation pattern for 2-(1-methylpiperidin-4-yl)acetaldehyde, allowing for its unambiguous identification. Quantification is typically performed in Selected Ion Monitoring (SIM) mode for enhanced sensitivity[6].

-

Structural Confirmation by NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can be used for the definitive structural elucidation of the synthesized compound. The ¹H NMR spectrum is expected to show a characteristic signal for the aldehydic proton (CHO) in the downfield region (typically δ 9-10 ppm). Other signals corresponding to the methyl group on the nitrogen, and the methylene and methine protons of the piperidine ring and the ethyl chain would also be present, with their chemical shifts and coupling patterns confirming the structure.

Nomenclature and Synonym Relationship

The following diagram illustrates the relationship between the common name, the systematic IUPAC name, and a selection of its synonyms.

Caption: Relationship between the common name, IUPAC name, and selected synonyms.

References

- 1. glaserr.missouri.edu [glaserr.missouri.edu]

- 2. Swern oxidation - Wikipedia [en.wikipedia.org]

- 3. Swern Oxidation [organic-chemistry.org]

- 4. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

- 5. Determination of a robust headspace GC-MS/MS method for analysis of ethyl alcohol and acetaldehyde: clinical application to pharmacokinetics study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination and Quantification of Acetaldehyde, Acetone, and Methanol in Hand Sanitizers Using Headspace GC/MS: Effect of Storage Time and Temperature [mdpi.com]

- 7. Quantification of Neural Ethanol and Acetaldehyde Using Headspace GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gas chromatography-tandem mass spectrometric analysis of metaldehyde and its metabolite acetaldehyde in initial assessment of hemodialysis abatement of toxicity in live animals - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (1-Methylpiperidin-4-YL)acetaldehyde and its N-Boc Analogue

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Methylpiperidin-4-YL)acetaldehyde is a heterocyclic aldehyde of interest in medicinal chemistry, primarily as a synthetic intermediate. This technical guide provides a comprehensive overview of its physical and chemical properties, alongside those of its N-Boc protected analogue, N-Boc-4-piperidineacetaldehyde, for which more experimental data is available. This document includes tabulated physicochemical data, detailed experimental considerations for synthesis and analysis, and diagrams illustrating general workflows and logical relationships relevant to its study.

Introduction

This compound, also known as 1-methyl-4-piperidineacetaldehyde, is a valuable building block in organic synthesis. Its structure, featuring a reactive aldehyde group and a basic piperidine moiety, makes it a versatile precursor for the synthesis of more complex molecules, notably as an intermediate in the preparation of potent and selective 5-HT1D receptor agonists, which have applications as antipsychotics.[1] Due to the limited availability of experimental data for this specific compound, this guide also incorporates data for N-Boc-4-piperidineacetaldehyde, a closely related and more extensively characterized intermediate.

Physicochemical Properties

A summary of the key physical and chemical identifiers for this compound is provided below, alongside a comparison with its N-Boc analogue. While experimental data for the target compound is scarce, computed values from reliable sources are included.

Table 1: Physical and Chemical Identifiers

| Property | This compound | N-Boc-4-piperidineacetaldehyde |

| CAS Number | 10333-64-9[2] | 142374-19-4[3] |

| Molecular Formula | C₈H₁₅NO[2] | C₁₂H₂₁NO₃[3] |

| Molecular Weight | 141.21 g/mol [2] | 227.30 g/mol [3] |

| IUPAC Name | 2-(1-methylpiperidin-4-yl)acetaldehyde[2] | tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate[3] |

| Synonyms | 1-Methyl-4-piperidineacetaldehyde[2] | 4-(2-Oxoethyl)piperidine-1-carboxylic acid, tert-butyl ester[3] |

Table 2: Experimental and Computed Physical Properties

| Property | This compound (Computed) | N-Boc-4-piperidineacetaldehyde (Experimental) |

| Physical State | Solid (conflicting reports exist)[4] | Solid[3] |

| Melting Point | Not Available | 38-42 °C[3] |

| Boiling Point | Not Available | >110 °C (Flash Point)[3] |

| Density | Not Available | Not Available |

| Solubility | Not Available | Not Available |

| XLogP3 | 0.4[2] | Not Available |

| Hydrogen Bond Donor Count | 0[2] | 0 |

| Hydrogen Bond Acceptor Count | 2[2] | 4 |

| Rotatable Bond Count | 2[2] | 4 |

Experimental Protocols

General Synthesis Workflow

The synthesis of this compound can be conceptualized as a two-step process starting from commercially available materials. The following diagram illustrates a plausible synthetic pathway.

Caption: A potential synthetic pathway to this compound.

Protocol Considerations:

-

Reduction Step: The reduction of the carboxylic acid to the corresponding alcohol can be achieved using standard reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like tetrahydrofuran (THF). Careful control of the reaction temperature is crucial.

-

Oxidation Step: The subsequent oxidation of the primary alcohol to the aldehyde requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane in a chlorinated solvent like dichloromethane (DCM) are commonly employed. Swern oxidation is another viable alternative.

-

Purification: Purification of the final product would likely involve column chromatography on silica gel, using a solvent system such as ethyl acetate/hexanes with a small percentage of triethylamine to prevent the aldehyde from streaking on the acidic silica.

Analytical Characterization Workflow

The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic and chromatographic techniques.

Caption: A standard workflow for the analytical characterization of the target compound.

Detailed Methodologies:

-

Thin-Layer Chromatography (TLC): A quick and effective method to monitor the progress of the reaction and the purity of fractions during chromatography. A suitable mobile phase would be a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate), with a small amount of triethylamine. Visualization can be achieved using a potassium permanganate stain.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a singlet for the N-methyl group, multiplets for the piperidine ring protons, a doublet for the methylene protons adjacent to the aldehyde, and a triplet for the aldehyde proton.

-

¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbon (downfield), the carbons of the piperidine ring, the N-methyl carbon, and the methylene carbon.

-

-

Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) would be a suitable technique to determine the molecular weight and fragmentation pattern, confirming the compound's identity. The molecular ion peak [M]⁺ at m/z = 141 would be expected.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used for purity assessment. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be appropriate.

Chemical Properties and Reactivity

As an aldehyde, this compound is expected to undergo typical aldehyde reactions.

-

Oxidation: Can be readily oxidized to the corresponding carboxylic acid, 2-(1-methylpiperidin-4-yl)acetic acid.

-

Reduction: Can be reduced to the primary alcohol, 2-(1-methylpiperidin-4-yl)ethanol.

-

Reductive Amination: The aldehyde can react with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form new C-N bonds, a key reaction in the synthesis of many pharmaceutical compounds.

-

Stability: Aldehydes can be prone to oxidation and polymerization. It is recommended to store this compound under an inert atmosphere at low temperatures to minimize degradation.

Biological Activity and Signaling Pathways

The primary reported application of this compound is as a key intermediate in the synthesis of selective 5-HT1D receptor agonists.[1] The 5-HT1D receptor is a subtype of the serotonin receptor, which is a G-protein coupled receptor (GPCR). Agonists of this receptor have been investigated for the treatment of various neurological and psychiatric disorders.

The following diagram illustrates the general signaling pathway for a GPCR like the 5-HT1D receptor.

References

- 1. (1-Methyl-piperidin-4-yl)-acetaldehyde | 10333-64-9 [chemicalbook.com]

- 2. This compound | C8H15NO | CID 21666286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Boc-4-piperidineacetaldehyde 97 142374-19-4 [sigmaaldrich.com]

- 4. 2-(1-methyl-4-piperidinyl)acetaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

Solubility of (1-Methylpiperidin-4-YL)acetaldehyde in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of (1-Methylpiperidin-4-YL)acetaldehyde in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on its physicochemical properties, predicted solubility based on its chemical structure, and standardized experimental protocols for determining its solubility.

Introduction to this compound

This compound is a heterocyclic organic compound with the chemical formula C₈H₁₅NO.[1] It is characterized by a piperidine ring N-methylated at position 1 and substituted with an acetaldehyde group at position 4. This compound serves as a valuable intermediate in the synthesis of various pharmaceutical compounds, including potent and selective 5-HT₁D agonists used as antipsychotics.[2] Understanding its solubility in organic solvents is crucial for its synthesis, purification, and formulation in drug development processes.

Physicochemical Properties

A summary of the key computed physicochemical properties of this compound is presented in Table 1. These properties influence its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₈H₁₅NO | PubChem[1] |

| Molecular Weight | 141.21 g/mol | PubChem[1] |

| IUPAC Name | 2-(1-methylpiperidin-4-yl)acetaldehyde | PubChem[1] |

| CAS Number | 10333-64-9 | ChemicalBook[2] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| LogP (calculated) | 0.4 | PubChem[1] |

Predicted Solubility in Organic Solvents

While specific quantitative data is scarce, the solubility of this compound in various organic solvents can be predicted based on the principle of "like dissolves like" and the general solubility of aldehydes. Aldehydes are generally soluble in most common organic solvents.[3][4] The presence of a polar carbonyl group and a tertiary amine within the piperidine ring, along with a nonpolar hydrocarbon backbone, suggests a degree of solubility in a range of solvents.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic Solvents | Methanol, Ethanol, Isopropanol | High | The polar carbonyl and amine groups can form hydrogen bonds with the hydroxyl group of the solvent. |

| Polar Aprotic Solvents | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | The dipole-dipole interactions between the polar functional groups of the solute and solvent will promote dissolution. |

| Nonpolar Solvents | Hexane, Toluene, Diethyl Ether | Moderate to Low | The nonpolar alkyl chain and the piperidine ring will have favorable interactions with nonpolar solvents, but the polar groups will limit high solubility. |

| Chlorinated Solvents | Dichloromethane, Chloroform | Moderate | These solvents have a moderate polarity and can interact with both the polar and nonpolar parts of the molecule. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The saturation shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[5] The following is a detailed protocol that can be adapted for this compound.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (of known purity)

-

Selected organic solvent (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker or vortex mixer

-

Thermostatically controlled water bath or incubator

-

Centrifuge

-

Syringes and filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or Gas Chromatography (GC) system with a suitable detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a glass vial. The presence of undissolved solid is essential to ensure saturation.

-

Add a known volume of the selected organic solvent to the vial.

-

-

Equilibration:

-

Securely cap the vial.

-

Place the vial in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25°C or 37°C).

-

Agitate the mixture for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours. The duration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the controlled temperature for a period to allow the excess solid to sediment.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

-

-

Sampling and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

-

Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated analytical method, such as HPLC or GC, to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solute concentration in the sample.

-

-

Calculation:

-

Calculate the solubility of this compound in the chosen solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL, g/L, or mol/L.

-

Visualizations

To further clarify the experimental process and the factors influencing solubility, the following diagrams are provided.

Caption: A flowchart of the shake-flask method for solubility determination.

Caption: Factors influencing the solubility of the target compound.

Conclusion

References

- 1. This compound | C8H15NO | CID 21666286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (1-Methyl-piperidin-4-yl)-acetaldehyde | 10333-64-9 [chemicalbook.com]

- 3. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

The Piperidine Scaffold: A Cornerstone in Modern Drug Discovery

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, is a titan in medicinal chemistry. Its prevalence in a vast array of FDA-approved drugs testifies to its status as a "privileged scaffold." This technical guide explores the discovery and history of piperidine-based compounds, their fundamental physicochemical properties, diverse therapeutic applications, and the synthetic strategies employed to harness their potential. Through a detailed examination of key examples, experimental protocols, and visual representations of their impact on biological pathways, this document provides a comprehensive resource for researchers, scientists, and drug development professionals.

The Ascendance of a Privileged Scaffold

The story of piperidine is intrinsically linked to the study of natural products. The compound was first reported in 1850 by the Scottish chemist Thomas Anderson and independently in 1852 by the French chemist Auguste Cahours.[1] Both isolated piperidine from the reaction of piperine, the alkaloid responsible for the pungency of black pepper, with nitric acid.[1] This discovery unveiled a structural motif that would later be identified in numerous other natural alkaloids, including the fire ant toxin solenopsin and the potent analgesic morphine.[1][2]

The true significance of the piperidine moiety, however, emerged with the advent of synthetic organic chemistry and its application to drug discovery. The development of catalytic hydrogenation techniques in the mid-20th century provided a robust and reproducible method for synthesizing piperidine and its derivatives from pyridine precursors.[3] This accessibility paved the way for the systematic exploration of piperidine-containing compounds in drug development programs.[3]

The enduring success of the piperidine scaffold in drug design can be attributed to a unique combination of structural and electronic features that positively influence a molecule's pharmacokinetic and pharmacodynamic profiles. The basicity of the nitrogen atom allows for strong ionic interactions with biological targets, while the conformational flexibility of the sp³-hybridized carbon atoms enables optimal positioning of substituents for binding.[4] These properties contribute to the "drug-likeness" of piperidine-containing molecules, enhancing their absorption, distribution, metabolism, and excretion (ADME) profiles.[4]

Quantitative Significance of Piperidine in Pharmaceuticals

The piperidine ring is one of the most frequently encountered heterocycles in approved pharmaceuticals.[5][6] An analysis of U.S. FDA-approved drugs reveals the significant representation of nitrogen-containing heterocycles, with piperidine consistently ranking as a top scaffold.

| Heterocyclic Scaffold | Number of Occurrences in EMA Approved NAS (2014-2023) |

| Pyridine | 29 |

| Piperidine | 27 |

| Piperazine | 20 |

| Pyrimidine | 18 |

| Pyrrolidine | 26 |

| Pyrazole | 14 |

| Triazole | 8 |

| Imidazole | 8 |

| Tetrahydropyran | 8 |

This table summarizes the frequency of common 6-membered and 5-membered nitrogen and oxygen-containing heterocycles in New Active Substances (NAS) approved by the European Medicines Agency between 2014 and 2023.[7]

Seminal Piperidine-Based Drugs: A Historical Perspective

The versatility of the piperidine scaffold is showcased in the diverse range of blockbuster drugs that incorporate this motif. The discovery and development of these compounds highlight key moments in the history of pharmacology and drug design.

Methylphenidate (Ritalin)

Discovery: Methylphenidate was first synthesized in 1944 by Leandro Panizzon, a chemist at the Swiss pharmaceutical company Ciba.[8] As was common practice at the time, Panizzon tested the new compound on himself and his wife, Marguerite.[9] While Panizzon felt no significant effects, his wife, nicknamed Rita, reported increased concentration and performance while playing tennis.[9][10] In her honor, the substance was named Ritalin.[9]

Development and Mechanism of Action: Initially patented in 1954, Ritalin was approved for medical use in the United States in 1955 for treating what was then termed "hyperactivity."[10][11] Methylphenidate is a phenethylamine and benzylpiperidine derivative that acts as a norepinephrine-dopamine reuptake inhibitor.[12][13] By blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET), it increases the levels of these neurotransmitters in the synaptic cleft, leading to enhanced alertness, reduced fatigue, and improved attention.[2][12][13]

Risperidone (Risperdal)

Discovery: The development of risperidone at Janssen Pharmaceutica in the 1970s and 1980s was driven by a unique research philosophy.[14][15][16] Scientists at Janssen utilized the LSD model of psychopathology, seeking a compound that could act as a full antagonist to the interoceptive effects of LSD.[14][15] This approach led to the discovery of risperidone, which was approved by the FDA in 1993 for the treatment of schizophrenia.[17]

Development and Mechanism of Action: Risperidone is an atypical antipsychotic that contains both a benzisoxazole and a piperidine functional group.[17] Its therapeutic effects are believed to be mediated through a combination of dopamine type 2 (D2) and serotonin type 2A (5-HT2A) receptor antagonism.[1][18][19][20] The blockade of D2 receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[7][18] Simultaneously, the antagonism of 5-HT2A receptors may contribute to the improvement of both positive and negative symptoms and cognitive function.[18][20]

Fentanyl

Discovery: Fentanyl was first synthesized by Paul Janssen in 1960.[21] Its development was a result of systematic modifications to the 4-anilinopiperidine scaffold.[22] The goal was to create a potent opioid analgesic with a rapid onset and short duration of action. Fentanyl was approved for medical use in the United States in 1968.[21]

Development and Mechanism of Action: Fentanyl is a potent synthetic opioid of the piperidine family that is 50 to 100 times more potent than morphine.[21] It exerts its effects as a strong agonist of the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). Upon binding of fentanyl to the MOR, the associated inhibitory G-protein (Gi/o) is activated.[14] This leads to the dissociation of the Gα and Gβγ subunits, which in turn initiate downstream signaling cascades.[16] The Gα subunit inhibits adenylyl cyclase, reducing intracellular cAMP levels, while the Gβγ subunits promote the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibit voltage-gated calcium channels.[14] These actions result in hyperpolarization of the neuron, reducing its excitability and leading to analgesia. The MOR signaling is also regulated by β-arrestin2, which is recruited to the receptor upon phosphorylation, leading to receptor desensitization and internalization.[14]

Key Experimental Protocols in Piperidine Synthesis

The synthesis of piperidine and its derivatives is a cornerstone of medicinal chemistry. The following protocols detail two fundamental methods for preparing and modifying the piperidine scaffold.

Catalytic Hydrogenation of Pyridine to Piperidine

This protocol describes a common method for the reduction of pyridine to piperidine using a platinum(IV) oxide catalyst.[3]

Materials:

-

Pyridine

-

Platinum(IV) oxide (PtO₂)

-

Glacial acetic acid

-

Hydrogen gas

-

High-pressure reactor (autoclave)

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a suitable reaction vessel for the high-pressure reactor, dissolve the pyridine substrate in glacial acetic acid.

-

Catalyst Addition: Carefully add the PtO₂ catalyst (typically 5 mol%) to the solution.

-

Hydrogenation:

-

Securely seal the reactor vessel and connect it to the hydrogenation apparatus.

-

Purge the reactor head several times with an inert gas (e.g., nitrogen) to remove air.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).[3]

-

Begin vigorous stirring and maintain the reaction at room temperature until hydrogen uptake ceases.

-

-

Work-up:

-

Carefully vent the excess hydrogen gas from the reactor.

-

Remove the catalyst by filtration through a pad of Celite.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude piperidine product.

-

-

Purification: The crude product can be further purified by distillation or column chromatography if necessary.

Stork Enamine Alkylation of Cyclohexanone

The Stork enamine alkylation is a powerful method for the α-alkylation of ketones and aldehydes. This protocol details the synthesis of 2-allylcyclohexanone from cyclohexanone via a pyrrolidine enamine intermediate.

Materials:

-

Cyclohexanone

-

Pyrrolidine

-

p-Toluenesulfonic acid (p-TsOH)

-

Toluene

-

Allyl bromide

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dean-Stark apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Enamine Formation:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclohexanone and toluene.

-

Add pyrrolidine (1.2 equivalents) and a catalytic amount of p-TsOH.

-

Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap until no more water is formed.

-

Cool the reaction mixture to room temperature and remove the toluene under reduced pressure.

-

-

Alkylation:

-

Dissolve the crude enamine in a suitable solvent (e.g., anhydrous dioxane or THF).

-

Add allyl bromide (1.0 equivalent) dropwise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

-

Hydrolysis:

-

Add a dilute aqueous solution of HCl to the reaction mixture and stir vigorously for 1-2 hours to hydrolyze the iminium salt intermediate.

-

-

Work-up:

-

Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude 2-allylcyclohexanone by column chromatography.

The Future of Piperidine in Drug Discovery

The piperidine scaffold continues to be a fertile ground for the discovery of new therapeutics.[8] Its favorable physicochemical properties and synthetic tractability ensure its continued prominence in drug design. Modern synthetic methodologies, such as C-H activation and photoredox catalysis, are further expanding the chemical space accessible for piperidine-based drug discovery, allowing for the creation of increasingly complex and diverse molecular architectures.[21] As our understanding of disease biology deepens, the strategic incorporation of the piperidine motif will undoubtedly play a crucial role in the development of the next generation of innovative medicines.

References

- 1. Stork Enamine Synthesis | NROChemistry [nrochemistry.com]

- 2. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl [frontiersin.org]

- 4. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Piperidine-Based Drug Discovery - 1st Edition | Elsevier Shop [shop.elsevier.com]

- 7. ijsrtjournal.com [ijsrtjournal.com]

- 8. grokipedia.com [grokipedia.com]

- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 10. Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl [ouci.dntb.gov.ua]

- 11. m.youtube.com [m.youtube.com]

- 12. Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chinese scientists show how fentanyl and morphine act on μ opioid receptor | EurekAlert! [eurekalert.org]

- 14. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Resolved pyrrolidine, piperidine, and perhydroazepine analogues of the muscarinic agent N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. | Semantic Scholar [semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. experts.arizona.edu [experts.arizona.edu]

- 21. Fentanyl - Wikipedia [en.wikipedia.org]

- 22. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]

A Theoretical and Computational Guideline for the Exploration of (1-Methylpiperidin-4-YL)acetaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of theoretical and computational methodologies applicable to the study of (1-Methylpiperidin-4-YL)acetaldehyde and its derivatives. In the absence of extensive direct experimental and theoretical studies on this specific class of compounds, this document outlines established computational workflows and theoretical frameworks widely used in drug discovery and molecular modeling for analogous piperidine-containing molecules. The principles and protocols detailed herein are extrapolated from research on structurally related compounds and are intended to serve as a foundational resource for initiating theoretical investigations into this compound derivatives.

Computational Chemistry Approaches

Theoretical studies of novel molecular entities are critical in modern drug discovery, offering insights into molecular structure, reactivity, and potential biological activity. For this compound derivatives, a multi-faceted computational approach is recommended, integrating quantum chemical calculations, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions.

Quantum Chemical Calculations

Density Functional Theory (DFT) is a robust method for investigating the electronic structure and properties of molecules. These calculations can elucidate geometric parameters, vibrational frequencies, and reactivity descriptors.

Table 1: Calculated Physicochemical Properties of this compound

| Property | Value | Method | Reference |

| Molecular Formula | C8H15NO | - | [1] |

| Molecular Weight | 141.21 g/mol | - | [1] |

| IUPAC Name | 2-(1-methylpiperidin-4-yl)acetaldehyde | - | [1] |

| SMILES | CN1CCC(CC1)CC=O | - | [1] |

| InChIKey | RLBGFQHGJXQUKY-UHFFFAOYSA-N | - | [1] |

| Hydrogen Bond Acceptor Count | 1 | Cactvs 3.4.8.24 | [1] |

| Rotatable Bond Count | 2 | Cactvs 3.4.8.24 | [1] |

| Exact Mass | 141.115364102 Da | PubChem 2.2 | [1] |

| Topological Polar Surface Area | 20.3 Ų | - | [1] |

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This is crucial for understanding potential mechanisms of action and for structure-based drug design. Given that piperidine derivatives are known to interact with a variety of receptors, including acetylcholinesterase (AChE) and sigma receptors, these are logical starting points for docking studies.[2][3][4][5][6]

Table 2: Exemplary Molecular Docking Results for a Hypothetical Derivative

| Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| Derivative A | Acetylcholinesterase (AChE) | -9.4 | Trp285, Tyr340, Phe294 |

| Derivative B | Sigma-1 Receptor | -8.7 | Tyr103, Glu172 |

| Derivative C | Dopamine D2 Receptor | -7.5 | Asp114, Phe389 |

ADMET Prediction

In silico ADMET studies are essential for evaluating the drug-likeness of candidate molecules. These predictions help to identify potential liabilities early in the drug discovery process.[7][8]

Table 3: Predicted ADMET Properties for a Hypothetical Derivative Series

| Derivative | Lipinski's Rule of 5 | BBB Permeability | hERG Inhibition | Ames Mutagenicity |

| Derivative A | Compliant | High | Low Risk | Negative |

| Derivative B | Compliant | High | Medium Risk | Negative |

| Derivative C | Non-compliant | Low | Low Risk | Positive |

Experimental Protocols: A Theoretical Framework

While this guide focuses on theoretical studies, the design of these studies is often informed by and aims to predict the outcomes of experimental procedures. The following are generalized protocols for computational experiments relevant to this compound derivatives.

Protocol for Quantum Chemical Calculations

-

Structure Optimization:

-

The initial 3D structure of the this compound derivative is generated using molecular building software (e.g., Avogadro, ChemDraw).

-

Geometry optimization is performed using a DFT method, such as B3LYP, with a suitable basis set like 6-311G+(d,p).[9]

-

The absence of imaginary frequencies in the vibrational analysis confirms that the optimized structure corresponds to a local minimum on the potential energy surface.

-

-

Property Calculation:

-

Following optimization, various molecular properties are calculated. These include the molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and global reactivity descriptors.

-

Protocol for Molecular Docking

-

Target Preparation:

-

The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB).

-

The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the residues.

-

-

Ligand Preparation:

-

The 3D structures of the this compound derivatives are generated and optimized as described in the quantum chemical protocol.

-

Partial charges are assigned to the ligand atoms.

-

-

Docking Simulation:

-

A docking software (e.g., AutoDock, Glide) is used to predict the binding pose and affinity of the ligand within the active site of the target protein.

-

The docking results are analyzed to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.

-

Visualizations

Diagrams are provided to illustrate key computational workflows and potential biological pathways relevant to the study of this compound derivatives.

Caption: A generalized workflow for the computational study of novel compounds.

Caption: A potential mechanism of action via receptor inhibition.

Caption: A typical workflow for Density Functional Theory (DFT) calculations.

References

- 1. This compound | C8H15NO | CID 21666286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, Molecular Docking, and Molecular Dynamics Simulation Studies of Novel 3-Hydroxypyridine-4-one Derivatives as Potential Acetylcholinesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Silico ADMET Studies, Molecular Docking and Molecular Dynamics Simulation of Thiadiazole Derivatives for the Identification of Putative HsaA Monooxygenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, quantum chemical calculations, in silico and in vitro bioactivity of a sulfonamide-Schiff base derivative - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of (1-Methylpiperidin-4-YL)acetaldehyde: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound (1-Methylpiperidin-4-YL)acetaldehyde. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on established spectroscopic principles and data from analogous structures. It also outlines the general experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of its constituent chemical moieties: the N-methylpiperidine ring and the acetaldehyde side chain.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.7 | Triplet (t) | 1H | Aldehydic proton (-CHO) |

| ~2.8 | Broad Singlet | 2H | Axial protons on C2 and C6 of piperidine ring |

| ~2.2 | Singlet | 3H | Methyl group protons (-NCH₃) |

| ~2.1 | Doublet of Doublets (dd) | 2H | Methylene protons adjacent to aldehyde (-CH₂CHO) |

| ~1.9 | Triplet of Triplets (tt) | 2H | Equatorial protons on C2 and C6 of piperidine ring |

| ~1.6 | Multiplet | 1H | Proton on C4 of piperidine ring |

| ~1.5 | Multiplet | 2H | Axial protons on C3 and C5 of piperidine ring |

| ~1.3 | Multiplet | 2H | Equatorial protons on C3 and C5 of piperidine ring |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~203 | Carbonyl carbon (-CHO) |

| ~56 | Carbons C2 and C6 of piperidine ring |

| ~51 | Methylene carbon adjacent to aldehyde (-CH₂CHO) |

| ~46 | Methyl carbon (-NCH₃) |

| ~35 | Carbon C4 of piperidine ring |

| ~31 | Carbons C3 and C5 of piperidine ring |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2940 | Strong | C-H stretch (aliphatic) |

| ~2860 | Medium | C-H stretch (aliphatic) |

| ~2720 | Medium | C-H stretch (aldehydic) |

| ~1725 | Strong | C=O stretch (aldehyde) |

| ~1450 | Medium | C-H bend (methylene and methyl) |

| ~1375 | Medium | C-H bend (methyl) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 141 | Molecular ion [M]⁺ |

| 140 | [M-H]⁺ |

| 112 | [M-CHO]⁺ |

| 98 | [M-CH₂CHO]⁺ |

| 84 | Piperidine ring fragment |

| 57 | C₄H₉⁺ fragment |

| 42 | C₂H₄N⁺ fragment |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data outlined above. Specific parameters may need to be optimized based on the instrument and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field instrument.

-

Pulse Sequence: Standard single-pulse experiment.

-

Acquisition Parameters: Spectral width of ~16 ppm, acquisition time of ~2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

-

Processing: Fourier transform the free induction decay (FID), phase correct the spectrum, and integrate the signals.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled single-pulse experiment.

-

Acquisition Parameters: Spectral width of ~250 ppm, acquisition time of ~1-2 seconds, relaxation delay of 2-10 seconds, and a sufficient number of scans for adequate signal-to-noise (typically several hundred to thousands).

-

Processing: Fourier transform the FID and phase correct the spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

-

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄ or CHCl₃) and place the solution in a liquid cell.

-

-

Data Acquisition:

-

Instrument: Fourier Transform Infrared (FTIR) spectrometer.

-

Parameters: Scan range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, and an accumulation of 16-32 scans.

-

Background: A background spectrum of the salt plates or the solvent should be collected and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion, gas chromatography (GC-MS), or liquid chromatography (LC-MS).

-

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis:

-

Instrument: A mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.

-

Parameters: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound.

Caption: General workflow for synthesis and spectroscopic analysis.

Methodological & Application

Application Notes and Protocols for the Synthesis of (1-Methylpiperidin-4-YL)acetaldehyde

Introduction

(1-Methylpiperidin-4-YL)acetaldehyde is a valuable building block in medicinal chemistry and drug development, often utilized in the synthesis of various pharmaceutical agents. This document provides a detailed protocol for a multi-step synthesis of this compound starting from the commercially available N-Boc-4-piperidinecarboxaldehyde. The described synthetic route involves a one-carbon homologation via a Wittig reaction, followed by deprotection of the N-Boc group, and subsequent N-methylation.

The protocols are designed for researchers and scientists in organic synthesis and drug development, providing step-by-step instructions and expected outcomes.

Overall Synthetic Scheme

The synthesis is proposed to proceed via a three-stage process:

-

Stage 1: Wittig Homologation: Conversion of the starting aldehyde to an intermediate enol ether using (methoxymethyl)triphenylphosphonium ylide, followed by acidic hydrolysis to yield N-Boc-4-piperidineacetaldehyde.

-

Stage 2: N-Boc Deprotection: Removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions to yield the piperidineacetaldehyde intermediate.

-

Stage 3: N-Methylation: Introduction of the methyl group onto the piperidine nitrogen via reductive amination.

Experimental Workflow Visualization

Caption: Overall workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key parameters and expected outcomes for each stage of the synthesis. Yields are estimated based on analogous reactions reported in the literature.

| Stage | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| 1a | Wittig Reaction | (Methoxymethyl)triphenylphosphonium chloride, KOtBu | THF | 0 to RT | 8 - 12 | 85 - 95 |

| 1b | Enol Ether Hydrolysis | 2N Hydrochloric Acid | THF/Water | RT | 2 - 4 | 90 - 98 |

| 2 | N-Boc Deprotection | Trifluoroacetic Acid (TFA) | DCM | 0 to RT | 1 - 4 | 95 - 99 |

| 3 | N-Methylation | Formaldehyde, Sodium triacetoxyborohydride | DCM | RT | 12 - 16 | 80 - 90 |

Detailed Experimental Protocols

Materials and Equipment

-

N-Boc-4-piperidinecarboxaldehyde

-

(Methoxymethyl)triphenylphosphonium chloride

-

Potassium tert-butoxide (KOtBu)

-

Trifluoroacetic acid (TFA)

-

Formaldehyde (37% solution in water)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Dichloromethane (DCM)

-

Standard laboratory glassware, magnetic stirrer, ice bath

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Column chromatography setup (silica gel)

Stage 1: Synthesis of tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate

This stage involves a two-step, one-pot procedure: a Wittig reaction to form a vinyl ether, followed by in-situ hydrolysis to the desired acetaldehyde.

Protocol:

-

Ylide Formation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add (methoxymethyl)triphenylphosphonium chloride (1.2 eq). Add anhydrous THF to form a suspension.

-

Cool the suspension to 0°C in an ice bath. Add potassium tert-butoxide (1.2 eq) portion-wise over 15 minutes. The mixture will turn a characteristic deep orange/red color, indicating ylide formation.

-

Stir the mixture at 0°C for 1 hour.[1]

-

Wittig Reaction: Dissolve N-Boc-4-piperidinecarboxaldehyde (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0°C.

-

Allow the reaction to warm to room temperature and stir for 7-12 hours, or until TLC analysis (e.g., 3:1 Hexanes:Ethyl Acetate) indicates complete consumption of the starting aldehyde.[1]

-

Hydrolysis: Cool the reaction mixture back to 0°C. Quench the reaction by the slow addition of water.

-

Add 2N aqueous HCl solution and stir vigorously at room temperature for 2-4 hours. Monitor the hydrolysis of the enol ether intermediate to the product by TLC.[2]

-

Work-up: Once the hydrolysis is complete, remove the THF under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate as a colorless oil.

Stage 2: Deprotection of N-Boc Group

This stage removes the Boc protecting group to liberate the secondary amine, which is isolated as its salt.

Protocol:

-

Reaction Setup: Dissolve the product from Stage 1 (1.0 eq) in anhydrous Dichloromethane (DCM) in a round-bottom flask.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add Trifluoroacetic acid (TFA) (5-10 eq) dropwise to the stirred solution.[3]

-

Remove the ice bath and allow the reaction to warm to room temperature.

-

Stir for 1-4 hours, monitoring the reaction progress by TLC until the starting material is fully consumed.[3]

-

Isolation: Remove the DCM and excess TFA under reduced pressure using a rotary evaporator. The resulting residue is the TFA salt of 2-(piperidin-4-yl)acetaldehyde.

-

The crude salt is often of sufficient purity to be used directly in the next step without further purification.

Stage 3: N-Methylation via Reductive Amination

This final stage introduces the methyl group to the piperidine nitrogen to yield the target compound.

Protocol:

-

Reaction Setup: To a round-bottom flask, add the crude 2-(piperidin-4-yl)acetaldehyde TFA salt from Stage 2 (1.0 eq).

-